p-Acetotoluidide,2-(propylamino)-(8ci)
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Overview
Description
p-Acetotoluidide,2-(propylamino)-(8ci) is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide moiety substituted with a 4-methylphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Acetotoluidide,2-(propylamino)-(8ci) typically involves the reaction of 4-methylphenylamine with propylamine and glycine derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of p-Acetotoluidide,2-(propylamino)-(8ci) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
p-Acetotoluidide,2-(propylamino)-(8ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted amides and other derivatives
Scientific Research Applications
p-Acetotoluidide,2-(propylamino)-(8ci) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of p-Acetotoluidide,2-(propylamino)-(8ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-2-(propylamino)propanamide
- N-(4-Methylphenyl)-2-(propylamino)propanamide Hydrochloride
Uniqueness
p-Acetotoluidide,2-(propylamino)-(8ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(propylamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
HKUBDTYOQOWVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)NC1=CC=C(C=C1)C |
sequence |
G |
Origin of Product |
United States |
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